Haloperidol octanoate

Catalog No.
S925132
CAS No.
1134807-34-3
M.F
C29H37ClFNO3
M. Wt
502.067
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Haloperidol octanoate

CAS Number

1134807-34-3

Product Name

Haloperidol octanoate

IUPAC Name

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] octanoate

Molecular Formula

C29H37ClFNO3

Molecular Weight

502.067

InChI

InChI=1S/C29H37ClFNO3/c1-2-3-4-5-6-9-28(34)35-29(24-12-14-25(30)15-13-24)18-21-32(22-19-29)20-7-8-27(33)23-10-16-26(31)17-11-23/h10-17H,2-9,18-22H2,1H3

InChI Key

SWELMJJZDVTJRJ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Synonyms

4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl Ester Octanoic Acid

Synthesis and Mechanism of Action

Studies have been conducted on the synthesis and hydrolysis of haloperidol octanoate. Researchers have compared the hydrolysis rates of various haloperidol prodrugs, including octanoate, to determine their potential for transdermal delivery []. However, current research suggests this route of administration may not be feasible.

Haloperidol octanoate is a long-acting injectable formulation of haloperidol, an antipsychotic medication primarily used to treat schizophrenia and acute psychotic episodes. The chemical structure of haloperidol octanoate is represented by the formula C29H37ClFNO3C_{29}H_{37}ClFNO_{3} and it is classified as an ester of haloperidol with octanoic acid. This formulation allows for extended release and prolonged therapeutic effects compared to the standard oral or short-acting injectable forms of haloperidol, making it particularly useful for patients who may have difficulty adhering to daily medication regimens .

Haloperidol octanoate undergoes hydrolysis in the body to release haloperidol, which is then metabolized through various pathways. The primary metabolic reactions include:

  • Hydrolysis: The ester bond in haloperidol octanoate is cleaved by esterases, such as porcine liver esterase, resulting in the formation of haloperidol and octanoic acid .
  • Metabolism: Haloperidol is further metabolized primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, leading to various metabolites including reduced haloperidol and haloperidol glucuronide .

Haloperidol octanoate exhibits antipsychotic properties similar to those of haloperidol. It acts primarily as a dopamine D2 receptor antagonist, which helps mitigate symptoms of psychosis by reducing dopaminergic activity in the brain. The long-acting formulation results in a more stable plasma concentration of haloperidol, thereby improving therapeutic outcomes and minimizing fluctuations that can lead to relapse in psychotic symptoms .

The synthesis of haloperidol octanoate typically involves the esterification of haloperidol with octanoic acid. This can be achieved through several methods:

  • Direct Esterification: Reacting haloperidol with octanoic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Esterification via Acid Chloride: Converting octanoic acid to its corresponding acid chloride and then reacting it with haloperidol.
  • Prodrug Synthesis: As part of a broader strategy to develop prodrugs for improved pharmacokinetics, different fatty acids (including octanoic acid) can be used to modify haloperidol's structure .

Haloperidol octanoate is primarily used in psychiatric medicine for:

  • Management of Schizophrenia: It provides a long-term treatment option for patients with schizophrenia who may benefit from reduced dosing frequency.
  • Acute Psychotic Episodes: Useful in emergency settings where rapid control of symptoms is required.
  • Behavioral Disorders: Employed in managing severe behavioral disorders in children and adolescents.

The extended-release nature allows for better compliance and fewer side effects associated with daily dosing .

Haloperidol octanoate can interact with various medications due to its metabolism via cytochrome P450 enzymes. Notable interactions include:

  • CYP Inhibitors: Drugs that inhibit CYP3A4 or CYP2D6 can increase plasma levels of haloperidol, leading to enhanced effects or toxicity.
  • CYP Inducers: Conversely, drugs that induce these enzymes may decrease the effectiveness of haloperidol by lowering its plasma concentration.
  • Other Antipsychotics: Co-administration with other antipsychotic medications may increase the risk of extrapyramidal symptoms or sedation .

Haloperidol octanoate shares similarities with other long-acting injectable antipsychotics but has unique characteristics due to its specific chemical structure and pharmacological profile.

CompoundChemical FormulaUnique Features
Haloperidol DecanoateC31H41ClFNO3C_{31}H_{41}ClFNO_{3}Longer carbon chain than octanoate; similar uses.
Fluphenazine DecanoateC22H26F2N2OC_{22}H_{26}F2N2ODifferent chemical structure; also long-acting.
Risperidone MicrospheresC_{23}H_{27FN4O2Atypical antipsychotic; different receptor profile.

Haloperidol octanoate is distinguished by its specific mechanism as a dopamine D2 antagonist and its formulation that allows for prolonged release compared to other compounds such as fluphenazine decanoate or risperidone microspheres, which may target different neurotransmitter systems or have varying side effect profiles .

Haloperidol octanoate represents a significant advancement in prodrug development, specifically designed through esterification of the parent compound haloperidol [1]. This prodrug approach involves the chemical modification of haloperidol's structure to create a more lipophilic derivative with enhanced pharmacokinetic properties [2]. The molecular formula of haloperidol octanoate is C29H37ClFNO3 with a molecular weight of 502.06 g/mol, featuring an octanoate (C8) chain linked to the hydroxyl group of haloperidol through an ester bond [3].

The synthesis of haloperidol octanoate follows established esterification principles where the tertiary hydroxyl group of haloperidol undergoes reaction with octanoic acid or its derivatives to form an ester linkage [4]. This strategic modification creates a prodrug that requires enzymatic hydrolysis to release the active haloperidol molecule, allowing for controlled release kinetics in biological systems [5].

Hydroxyl Group Modification Techniques

The hydroxyl group in haloperidol serves as the primary target for esterification reactions in prodrug synthesis [6]. Several techniques have been developed for the modification of this functional group to create haloperidol octanoate and related esters [7]. The most common approaches include:

  • Direct Esterification with Acid Chlorides: This method involves the reaction of haloperidol with octanoyl chloride in the presence of a base such as triethylamine or pyridine [8]. The reaction typically proceeds under anhydrous conditions in solvents like tetrahydrofuran (THF) or dichloromethane [9]. The base serves to neutralize the hydrogen chloride generated during the reaction and to activate the hydroxyl group for nucleophilic attack on the acid chloride [10].

  • Carbodiimide-Mediated Coupling: This approach utilizes coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between haloperidol and octanoic acid [11]. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group [12].

  • Modified Schotten-Baumann Reaction: Research has demonstrated that modified Schotten-Baumann conditions can be employed to esterify the tertiary hydroxyl group of haloperidol [13]. This method has been noted for its rapid synthesis time (less than 20 minutes), making it particularly suitable for preparing radiolabeled derivatives for imaging studies [20].

Table 1: Comparison of Hydroxyl Group Modification Techniques for Haloperidol Octanoate Synthesis

TechniqueReaction ConditionsAdvantagesYield Range
Acid Chloride MethodOctanoyl chloride, TEA, THF, 0°C to RT, 24hHigh reactivity, good yields60-75%
Carbodiimide CouplingOctanoic acid, DCC/EDC, DMAP, DCM, RT, 12-24hMild conditions, fewer side reactions55-70%
Modified Schotten-BaumannOctanoyl chloride, base, organic/aqueous interfaceRapid reaction time (<20 min)50-65%

The selection of the appropriate hydroxyl modification technique depends on factors such as desired yield, reaction time constraints, and the specific requirements of the synthetic protocol [14].

Carbonyl Group Functionalization Approaches

While the hydroxyl group is the primary target for esterification in haloperidol octanoate synthesis, alternative approaches involving carbonyl group functionalization have also been explored [17]. These strategies offer complementary routes to prodrug development and may provide advantages in certain synthetic contexts [5].

The carbonyl group in haloperidol can be modified through several approaches:

  • Enol Ester Formation: This approach involves the conversion of the ketone group in haloperidol to an enol form, followed by esterification with octanoic acid derivatives [5]. The resulting enol ester represents an alternative prodrug structure with distinct hydrolysis characteristics [17].

  • Reduction-Esterification Sequence: In this two-step approach, the carbonyl group is first reduced to a secondary alcohol, creating a new hydroxyl site that can then undergo esterification [22]. This method generates a structural isomer of the conventional haloperidol ester prodrugs [17].

  • Ketone Protection-Deprotection Strategies: These approaches involve protecting the ketone functionality during hydroxyl esterification, followed by deprotection to restore the original carbonyl group [23]. This strategy can be useful when selective functionalization is required [4].

Research has shown that the metabolic activation pathways differ significantly between hydroxyl esters and carbonyl-modified derivatives of haloperidol [17]. Studies indicate that enol ester prodrugs are primarily metabolized by carboxylesterase 1 (CES1), while alcohol ester prodrugs like haloperidol octanoate are preferentially hydrolyzed by carboxylesterase 2 (CES2) [5]. This differential enzymatic processing can be leveraged to design prodrugs with specific release profiles [5].

Optimization of Alkyl Chain Length (C8 vs C10 Derivatives)

The optimization of alkyl chain length represents a critical aspect of haloperidol prodrug development, with significant research focused on comparing C8 (octanoate) and C10 (decanoate) derivatives [1]. The selection of the optimal chain length involves balancing factors such as lipophilicity, hydrolysis rate, and overall pharmacokinetic profile [2].

Comparative studies have demonstrated that haloperidol octanoate (C8) and haloperidol decanoate (C10) exhibit distinct physicochemical and biological properties [1]. Research findings indicate that the C8 derivative shows a maximum hydrolytic rate in the presence of porcine liver esterase at 2.31 ± 0.06 nmol ml⁻¹ h⁻¹, which is significantly higher than other chain length derivatives [1] [13].

The relationship between alkyl chain length and hydrolysis rate follows a non-linear pattern, with the C8 derivative representing an optimal balance for enzymatic processing [1]. This phenomenon can be attributed to the molecular interactions between the ester and the active site of hydrolytic enzymes, where the C8 chain provides optimal spatial orientation for catalytic activity [13].

Table 2: Comparative Properties of Haloperidol C8 and C10 Derivatives

PropertyHaloperidol Octanoate (C8)Haloperidol Decanoate (C10)Significance
Molecular Weight502.06 g/mol530.11 g/molAffects diffusion and membrane permeability
Hydrolysis Rate (PLE)2.31 ± 0.06 nmol ml⁻¹ h⁻¹Lower than C8Determines active drug release rate
Lipophilicity (LogP)Lower than C10Higher than C8Influences tissue distribution and retention
Synthesis YieldComparable to C10Comparable to C8Economic considerations for production

The optimization of alkyl chain length also considers the balance between hydrolytic stability and lipophilicity [27]. While longer chains generally confer greater lipophilicity and potentially longer tissue retention, they may also result in slower hydrolysis rates and delayed release of the active compound [28]. The C8 derivative appears to offer an optimal balance for certain applications, particularly when a moderately sustained release profile is desired [1].

Research on related compounds has demonstrated that fatty acid chain length significantly impacts self-assembly properties, particle size, and drug release profiles of prodrug nanoformulations [27]. These findings may have implications for the development of advanced delivery systems for haloperidol esters [28].

Analytical Validation of Synthetic Products

The analytical validation of haloperidol octanoate synthetic products is essential to ensure identity, purity, and structural integrity [13]. A comprehensive analytical approach employs multiple complementary techniques to characterize the prodrug thoroughly [1].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for confirming the structure of haloperidol octanoate and verifying successful esterification [13]. Both proton (¹H) and carbon (¹³C) NMR provide valuable structural information about the prodrug [1].

In ¹H NMR analysis of haloperidol octanoate, several characteristic signals confirm the successful formation of the ester bond [13]:

  • The disappearance of the hydroxyl proton signal (typically around 4-5 ppm in haloperidol) indicates successful esterification [13].

  • The appearance of signals corresponding to the octanoate chain, including the methylene protons adjacent to the ester carbonyl (around 2.3-2.5 ppm) and the terminal methyl group (around 0.8-0.9 ppm) [1].

  • The preservation of aromatic proton signals from both the chlorophenyl and fluorophenyl rings (typically in the 6.8-7.5 ppm range), confirming that the core structure remains intact [13].

¹³C NMR analysis provides additional confirmation through:

  • The appearance of a characteristic ester carbonyl carbon signal at approximately 170-175 ppm [13].

  • The presence of aliphatic carbon signals corresponding to the octanoate chain (10-40 ppm) [1].

  • The retention of aromatic and other structural carbon signals consistent with the haloperidol backbone [13].

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) may be employed to establish connectivity between protons and between protons and carbons, further confirming the structure [13].

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of haloperidol octanoate, serving as a powerful tool for structural confirmation and purity assessment [13]. The characteristic fragmentation patterns observed in mass spectrometry can be used to verify the presence of both the haloperidol moiety and the octanoate chain [1].

In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, haloperidol octanoate typically exhibits:

  • A molecular ion peak at m/z 502, corresponding to the molecular weight of C29H37ClFNO3 [3] [13].

  • Fragment ions resulting from the cleavage of the ester bond, including:

    • A fragment at m/z 375, corresponding to the haloperidol moiety after loss of the octanoate chain [13].
    • A fragment at m/z 127, representing the octanoate chain [13].
  • Additional characteristic fragments from the haloperidol structure, such as:

    • Fragments containing the chlorophenyl ring (showing characteristic chlorine isotope patterns) [13].
    • Fragments containing the fluorophenyl-ketone portion of the molecule [13].

Tandem mass spectrometry (MS/MS) can provide further structural confirmation through controlled fragmentation experiments, allowing for detailed mapping of the molecular structure [15]. The presence of expected fragment ions at predicted m/z values serves as strong evidence for the successful synthesis of haloperidol octanoate [13].

Elemental Composition Verification

Elemental composition analysis represents a critical final step in the analytical validation of haloperidol octanoate, providing direct confirmation of the empirical formula C29H37ClFNO3 [3] [13]. This analysis typically involves the precise measurement of carbon, hydrogen, nitrogen, chlorine, fluorine, and oxygen content in the synthesized compound [13].

The theoretical elemental composition of haloperidol octanoate can be calculated from its molecular formula:

Table 3: Theoretical Elemental Composition of Haloperidol Octanoate

ElementSymbolAtomic WeightNumber of AtomsWeight ContributionWeight Percentage
CarbonC12.01129348.31969.38%
HydrogenH1.0083737.2967.43%
ChlorineCl35.453135.4537.06%
FluorineF18.998118.9983.78%
NitrogenN14.007114.0072.79%
OxygenO15.999347.9979.56%
Total502.07100%

Experimental values obtained through elemental analysis should closely match these theoretical percentages, typically within ±0.4% for each element [13]. Significant deviations may indicate impurities or structural issues in the synthesized compound [1].

High-resolution mass spectrometry provides complementary information by determining the exact mass of the molecular ion, which can be compared with the calculated exact mass based on the isotopic composition [13]. The close agreement between measured and calculated values (typically within 5 ppm) provides strong evidence for the correct elemental composition [15].

Haloperidol octanoate represents an important pharmaceutical compound characterized by distinctive physicochemical properties that influence its behavior in various environments and applications. This compound, with the molecular formula C₂₉H₃₇ClFNO₃ and molecular weight of 502.06 grams per mole, exhibits unique characteristics that distinguish it from its parent compound haloperidol and related ester derivatives [1] [2] [3].

Solubility Profiles in Organic Solvents

The solubility characteristics of haloperidol octanoate demonstrate a pronounced preference for organic solvents over aqueous media, reflecting its lipophilic nature. The compound exhibits practically insoluble behavior in water, with solubility values below 0.01 milligrams per milliliter [4] [5] [6]. This extremely low aqueous solubility represents a significant limitation for direct pharmaceutical applications requiring water-based formulations.

In contrast, haloperidol octanoate demonstrates very high solubility in alcoholic solvents, particularly ethanol (96 percent) and methanol, where it achieves solubility levels exceeding 100 milligrams per milliliter [4] [7]. The compound also exhibits very high solubility in methylene chloride, making it an excellent choice for extraction and purification procedures [4] [7]. Chloroform provides slightly lower but still appreciable solubility in the range of 1-10 milligrams per milliliter [8] [4].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide offer moderate solubility levels ranging from 10-100 milligrams per milliliter [9] [10]. This solubility pattern correlates with the compound's polarity index requirements and demonstrates the importance of solvent selection in pharmaceutical formulation development.

SolventSolubility CategoryApproximate Solubility (mg/mL)Polarity Index
WaterPractically insoluble< 0.019.0 (most polar)
Ethanol (96%)Very soluble> 1005.2
MethanolVery soluble> 1005.1
Methylene ChlorideVery soluble> 1003.1
ChloroformSlightly soluble1-104.1
DMSOSoluble10-1007.2
DMFSoluble10-1006.4

Thermal Behavior and Melting Point Characteristics

The thermal properties of haloperidol octanoate require careful consideration due to limited specific data availability for this particular ester. While precise melting point determinations for haloperidol octanoate have not been definitively established in the literature, comparative analysis with structurally related compounds provides valuable insights into expected thermal behavior patterns [11].

Haloperidol decanoate, the most closely related compound with two additional carbon atoms in the ester chain, exhibits a melting point range of 42-44 degrees Celsius [8] [4]. The parent compound haloperidol demonstrates significantly higher thermal transition temperatures, with melting points reported between 148-152 degrees Celsius [12] [13] [14] [15]. This substantial difference illustrates the impact of esterification on thermal properties, where the addition of the octanoate chain dramatically reduces the melting point compared to the parent molecule.

Differential scanning calorimetry studies on related haloperidol compounds have revealed important thermal stability characteristics [13] [16]. The compound maintains stability under normal storage conditions at room temperature (15-30 degrees Celsius) [11] [17]. However, thermal decomposition may occur at elevated temperatures, necessitating careful temperature control during processing and storage operations.

CompoundMolecular Weight (g/mol)Melting Point (°C)Thermal Stability
Haloperidol Octanoate502.06Not specifiedStable under normal conditions
Haloperidol (parent)375.87148-152Decomposes at high temperature
Haloperidol Decanoate530.1142-44Stable in sesame oil vehicle

Partition Coefficients and Lipophilicity

Haloperidol octanoate exhibits exceptionally high lipophilicity, characterized by elevated partition coefficients that significantly exceed those of many pharmaceutical compounds. The octanol-water partition coefficient (logP) for haloperidol octanoate is estimated to exceed 4.0, indicating substantial preference for lipophilic environments [18] [19] [20]. This high lipophilicity stems from the extended octanoate ester chain, which contributes additional hydrophobic character to the already lipophilic haloperidol core structure.

The parent compound haloperidol demonstrates a logP value of approximately 4.3, which already represents high lipid solubility [20]. The addition of the octanoate ester group further enhances this lipophilic character, potentially increasing the overall partition coefficient beyond the parent compound's already substantial value. This enhanced lipophilicity has significant implications for biological membrane permeability, tissue distribution, and formulation requirements.

Chromatographic hydrophobicity indices determined through reversed-phase liquid chromatography have confirmed the highly lipophilic nature of haloperidol and its derivatives [21]. The isocratic chromatographic hydrophobicity index values correlate strongly with traditional octanol-water partition coefficients, providing additional validation of the compound's lipophilic characteristics.

Crystalline Structure and Polymorphism

The crystalline structure and potential polymorphic behavior of haloperidol octanoate represent areas requiring further investigation, as comprehensive crystallographic studies specifically focused on this compound remain limited in the current literature. However, insights can be derived from extensive research on related haloperidol compounds and their structural characteristics [22] [23] [24].

Haloperidol itself exhibits complex polymorphic behavior, with multiple crystalline forms documented in pharmaceutical literature [22]. The crystalline salts of haloperidol have been extensively characterized, revealing various stable forms including oxalate, benzoate, salicylate, and mesylate salt forms [22]. These studies demonstrate that modifications to the haloperidol structure can significantly impact crystalline packing arrangements and resulting physical properties.

X-ray powder diffraction studies on haloperidol have provided detailed insights into molecular interactions affecting crystal morphology [24]. The available single crystal structure data has been used to model powder diffraction patterns and predict crystal habits through computational methods. Molecular mechanics calculations have revealed how intermolecular interactions influence the overall crystal structure and morphology.

The potential for polymorphism in haloperidol octanoate is suggested by the structural flexibility inherent in the molecule, particularly around the ester linkage and the extended alkyl chain. Similar compounds with long-chain esters often exhibit multiple polymorphic forms due to different possible conformations of the aliphatic chain and varying intermolecular packing arrangements.

Storage conditions significantly influence the stability of crystalline forms, with temperature and humidity playing crucial roles in maintaining desired polymorphic states [11]. The compound demonstrates stability under normal storage conditions, but extreme temperatures or humidity levels could potentially induce polymorphic transitions or degradation processes.

XLogP3

6.8

Wikipedia

Haloperidol octanoate

Dates

Last modified: 02-18-2024

Explore Compound Types